(1S,2R)-2-Fluorocyclohexan-1-ol
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Overview
Description
(1S,2R)-2-Fluorocyclohexan-1-ol is a chiral compound with significant importance in organic chemistry. It is a fluorinated cyclohexanol derivative, characterized by the presence of a fluorine atom at the second position and a hydroxyl group at the first position on the cyclohexane ring. The stereochemistry of this compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-Fluorocyclohexan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of 2-fluorocyclohexanone using chiral catalysts. This method ensures high enantioselectivity, yielding the desired (1S,2R) enantiomer. Another method involves the resolution of racemic mixtures of 2-fluorocyclohexanol using chiral resolving agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale asymmetric synthesis. This process utilizes chiral catalysts and optimized reaction conditions to achieve high yields and enantioselectivity. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-fluorocyclohexanone.
Reduction: The compound can be reduced to form 2-fluorocyclohexanol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium cyanide.
Major Products Formed
Oxidation: 2-Fluorocyclohexanone
Reduction: 2-Fluorocyclohexanol
Substitution: Various substituted cyclohexanols depending on the nucleophile used.
Scientific Research Applications
(1S,2R)-2-Fluorocyclohexan-1-ol has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is utilized in the production of agrochemicals, flavors, and fragrances
Mechanism of Action
The mechanism of action of (1S,2R)-2-Fluorocyclohexan-1-ol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex and influencing the reaction outcome .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-Bromocyclohexan-1-ol
- (1S,2R)-2-Chlorocyclohexan-1-ol
- (1S,2R)-2-Iodocyclohexan-1-ol
Uniqueness
Compared to its halogenated analogs, (1S,2R)-2-Fluorocyclohexan-1-ol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interaction with biological targets. This makes this compound a valuable compound in both synthetic and medicinal chemistry .
Properties
CAS No. |
918300-57-9 |
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Molecular Formula |
C6H11FO |
Molecular Weight |
118.15 g/mol |
IUPAC Name |
(1S,2R)-2-fluorocyclohexan-1-ol |
InChI |
InChI=1S/C6H11FO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4H2/t5-,6+/m1/s1 |
InChI Key |
LMYKFDDTPIOYQV-RITPCOANSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)O)F |
Canonical SMILES |
C1CCC(C(C1)O)F |
Origin of Product |
United States |
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